S-(-)-7-Desmethyl-8-nitro Blebbistatin
Overview
Description
“S-(-)-7-Desmethyl-8-nitro Blebbistatin” is a derivative of Blebbistatin, which is a myosin inhibitor mostly specific for myosin II . It is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin .
Synthesis Analysis
The synthesis of D-ring modified (S)-blebbistatin derivatives, including “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, involves an improved synthesis pathway . The molecules obtained from this pathway have their myosin II inhibitory properties evaluated in vitro .Molecular Structure Analysis
The molecular structure of “S-(-)-7-Desmethyl-8-nitro Blebbistatin” is similar to that of Blebbistatin, which belongs to the class of organic compounds known as pyrroloquinolines . These compounds contain a pyrroloquinoline moiety, which consists of a pyrrole ring fused to a quinoline .Chemical Reactions Analysis
Blebbistatin, the parent compound of “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, has been shown to undergo chemical modifications in its tricyclic core, which could lead to the next generation of myosin inhibitors .Physical And Chemical Properties Analysis
Blebbistatin is a yellow solid with a molar mass of 292.338 g·mol−1 . It has a solubility in water of 10 μM .Scientific Research Applications
Myosin II Inhibition and Biological Roles
- S-(-)-7-Desmethyl-8-nitro Blebbistatin, as a derivative of Blebbistatin, primarily serves as a myosin II inhibitor. This inhibition plays a crucial role in the study of biological functions of various myosin II isoforms. Its applications extend to in vitro and in vivo studies, offering insights into cellular and muscle functions (Képiró et al., 2014).
Improvement Over Blebbistatin
- This compound is designed to overcome limitations of traditional Blebbistatin, like its blue-light sensitivity, which causes phototoxicity and photoconversion. It is reported to be non-phototoxic and non-cytotoxic, making it a more reliable tool in studies requiring light exposure (Képiró et al., 2014); (Várkuti et al., 2016).
Synthesis and Stereochemical Properties
- The synthesis of S-(-)-7-Desmethyl-8-nitro Blebbistatin, including its stereochemical assignment and fluorescence tuning, is an area of active research. These aspects are crucial for its stability and effectiveness in various experimental setups (Lucas‐Lopez et al., 2005).
Phototoxicity and Photoinactivation
- Studies on the phototoxicity and photoinactivation of Blebbistatin, from which this derivative is developed, provide insights into the improved stability and safety of S-(-)-7-Desmethyl-8-nitro Blebbistatin under various light conditions. This knowledge is pivotal for its application in light-sensitive experimental conditions (Kolega, 2004).
Comparative Analysis of Analogues
- Comparative studies of various Blebbistatin analogues, including S-(-)-7-Desmethyl-8-nitro Blebbistatin, have been conducted to evaluate their efficacy and properties. Such analyses are essential for choosing the right compound for specific research applications (Verhasselt et al., 2017).
Medicinal Chemistry and Pharmacological Potential
- The compound's role in medicinal chemistry and its potential as a pharmacological agent are explored, particularly in the context of diseases related to myosin II. Understanding its chemical properties aids in developing targeted treatments for various conditions (Roman et al., 2018).
Mechanism of Action
- The mechanism by which S-(-)-7-Desmethyl-8-nitro Blebbistatin inhibits myosin II is crucial for its application in research. Knowledge of its action at the molecular level enhances its utility in experimental designs (Kovács et al., 2004).
Applications in Cardiac and Cancer Research
- Its use in cardiac research as an excitation-contraction uncoupler and potential in cancer research, especially in understanding cell motility and invasiveness, highlight its versatility and importance in biomedical research (Fedorov et al., 2007); (Duxbury et al., 2004).
Future Directions
The study of Blebbistatin and its derivatives, including “S-(-)-7-Desmethyl-8-nitro Blebbistatin”, is entering a period of tight translational research that holds promise for major advances in disease-specific therapy . The insights into the genetic landscape of Hypertrophic Cardiomyopathy (HCM) have improved our understanding of molecular pathogenesis and pointed to potential targets for the development of therapeutic agents .
properties
IUPAC Name |
(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471524 | |
Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
S-(-)-7-Desmethyl-8-nitro Blebbistatin | |
CAS RN |
856925-75-2 | |
Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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